Chlorure de 4-(pyridin-2-yl)pipérazine-1-carbonyle

Vue d'ensemble

Description

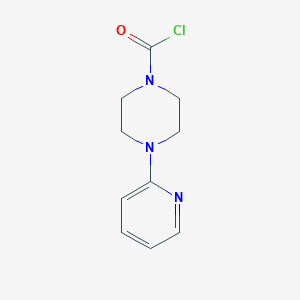

4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a pyridinyl group at the 2-position and a carbonyl chloride group at the 1-position. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and ability to form amide bonds.

Applications De Recherche Scientifique

4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-tubercular agents and antipsychotic drugs.

Biological Research: It is used to modify peptides and proteins through the formation of amide bonds, enabling the study of protein-protein interactions and enzyme mechanisms.

Agrochemicals: It is used in the synthesis of herbicides and insecticides.

Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.

Mécanisme D'action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Biochemical Pathways

Similar compounds have been used in the treatment of tuberculosis, suggesting that they may affect the biochemical pathways related to the survival and replication of mycobacterium tuberculosis .

Result of Action

Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride typically involves the reaction of 4-(Pyridin-2-yl)piperazine with phosgene or a phosgene equivalent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Reaction Scheme: [ \text{4-(Pyridin-2-yl)piperazine} + \text{Phosgene} \rightarrow \text{4-(Pyridin-2-yl)piperazine-1-carbonyl chloride} ]

Industrial Production Methods

In an industrial setting, the production of 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is typically carried out in large-scale reactors with automated temperature and pressure control systems. The use of phosgene gas is carefully monitored due to its toxicity, and appropriate safety measures are implemented to protect workers and the environment. The product is purified by distillation or recrystallization to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Pyridin-2-yl)piperazine-1-carbonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Condensation Reactions: It can react with amines to form ureas and with alcohols to form carbamates.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride.

Solvents: Dichloromethane, chloroform, and tetrahydrofuran are commonly used solvents.

Catalysts: Tertiary amines such as triethylamine are often used to neutralize the hydrochloric acid formed during the reaction.

Major Products Formed

Amides: Formed by the reaction with primary or secondary amines.

Esters: Formed by the reaction with alcohols.

Carbamates: Formed by the reaction with alcohols in the presence of a base.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Pyridin-2-yl)piperazine: Lacks the carbonyl chloride group and is less reactive.

1-(Pyridin-2-yl)piperazine-4-carboxamide: Contains an amide group instead of a carbonyl chloride group.

4-(Pyridin-2-yl)piperazine-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.

Uniqueness

4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is unique due to its high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its ability to form stable amide and ester bonds under mild conditions sets it apart from other similar compounds.

Activité Biologique

4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a pyridine moiety and a carbonyl chloride group. This structure is significant as piperazine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Biological Activity Overview

Research indicates that 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride exhibits significant biological activity across various assays. Notable findings include:

- Antimicrobial Activity : The compound has been tested against various bacterial strains, showing moderate to high inhibitory effects. For instance, studies have demonstrated its efficacy against Mycobacterium tuberculosis, which is crucial given the global burden of tuberculosis (TB) .

- Anticancer Potential : The piperazine scaffold is prevalent in many anticancer agents. Compounds with similar structures have shown to inhibit cyclin-dependent kinases (CDK), which are essential for cell cycle regulation .

The biological activity of 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride is attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, particularly those associated with cancer and infectious diseases.

- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression by targeting CDK pathways, leading to reduced proliferation of cancer cells .

- Antimycobacterial Activity : The compound's structural similarity to known antitubercular agents suggests it may interfere with the metabolic processes of Mycobacterium tuberculosis, enhancing its potential as a new TB treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride:

Antitubercular Activity

A study synthesized a series of piperazine derivatives and evaluated their activity against Mycobacterium tuberculosis. Among these, certain compounds exhibited significant anti-TB activity with minimum inhibitory concentrations (MIC) comparable to established drugs like pyrazinamide .

Anticancer Activity

Research on compounds containing the piperazine moiety has revealed their potential as CDK inhibitors. For example, ribociclib and palbociclib are approved drugs that target CDK4/6, demonstrating the therapeutic relevance of this scaffold in oncology .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Pathway | IC50/MIC Values |

|---|---|---|---|

| 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride | Antitubercular | Mycobacterium tuberculosis | MIC = 8 μg/mL |

| Ribociclib | Anticancer | CDK4/6 | IC50 = 0.5 μM |

| Palbociclib | Anticancer | CDK4/6 | IC50 = 0.7 μM |

| N-(2-(piperazin-1-yl)ethyl)pyrazine-2-carboxamide | Antitubercular | Mycobacterium tuberculosis | MIC = 12.2 μg/mL |

Propriétés

IUPAC Name |

4-pyridin-2-ylpiperazine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c11-10(15)14-7-5-13(6-8-14)9-3-1-2-4-12-9/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRZSLZZTOPNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585901 | |

| Record name | 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210173-95-8 | |

| Record name | 4-(Pyridin-2-yl)piperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.